N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine
CAS No.:
Cat. No.: VC14637514
Molecular Formula: C28H34N2O2
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H34N2O2 |
|---|---|
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | N-benzyl-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methylpiperidin-4-amine |
| Standard InChI | InChI=1S/C28H34N2O2/c1-29(20-23-9-5-3-6-10-23)26-15-17-30(18-16-26)21-25-13-14-27(31-2)28(19-25)32-22-24-11-7-4-8-12-24/h3-14,19,26H,15-18,20-22H2,1-2H3 |
| Standard InChI Key | CQIVRYQFSZRDIP-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
N-Benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine features a piperidine ring substituted at the 4-position with an N-methyl-N-benzylamine group and at the 1-position with a 3-(benzyloxy)-4-methoxybenzyl moiety. The IUPAC name, N-benzyl-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methylpiperidin-4-amine, reflects its intricate substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.6 g/mol |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
| PubChem CID | 3812295 |
| InChIKey | CQIVRYQFSZRDIP-UHFFFAOYSA-N |
Synthesis and Manufacturing
General Synthetic Approaches
While no published protocols directly describe the synthesis of N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine, analogous tertiary amines are typically synthesized via reductive amination or transition metal-catalyzed coupling. A notable method involves the iridium-catalyzed reaction of benzylamines with aldehydes in methanol at 100°C under argon, yielding N-methylated tertiary amines . For example:
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Reagents: Benzylamine, 4-methoxybenzaldehyde, iridium catalyst (0.2 mol%), CsCO (20 mol%), methanol.
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Conditions: 16 hours at 100°C under inert atmosphere.
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Workup: Solvent evaporation followed by silica gel chromatography .
This method achieved high yields (up to 95%) for structurally similar compounds, suggesting its applicability to the target molecule .
Critical Reaction Parameters
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Solvent Dependency: Methanol is essential for successful N-methylation; alternatives like isopropanol or tert-butanol led to undesired byproducts .
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Catalyst Load: Iridium complexes (e.g., Cat. 1 in Ref ) at 0.2 mol% optimized efficiency.
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Intermediate Isolation: Key intermediates like N-benzyl-1-(4-methoxyphenyl)methanimine were identified via NMR, confirming a stepwise mechanism .
Research Findings
Kinetic and Mechanistic Studies
Time-dependent studies of analogous reactions revealed:
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16-hour Incubation: Optimal for maximizing tertiary amine yield (≥90%) .
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Isotope Labeling: Deuterated methanol () confirmed hydrogen transfer from solvent to product, implicating a borrowing-hydrogen mechanism .
Comparative Reactivity
Control experiments demonstrated that:
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